1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea

Description

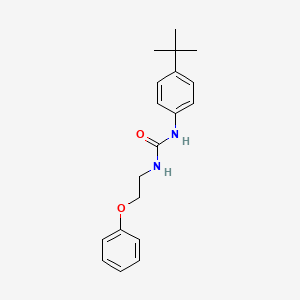

1-(4-(Tert-Butyl)phenyl)-3-(2-Phenoxyethyl)urea is a urea derivative characterized by a 4-(tert-butyl)phenyl group and a 2-phenoxyethyl substituent. Urea-based compounds are widely studied in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing receptor binding and selectivity .

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(22)20-13-14-23-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAAATJWSFTUSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 4-(tert-butyl)aniline with 2-phenoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

[ \text{4-(tert-butyl)aniline} + \text{2-phenoxyethyl isocyanate} \rightarrow \text{this compound} ]

The reaction is usually performed in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl and phenoxyethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

Antiproliferative and Antiplatelet Effects

- Urea (7) (1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea): Inhibits rabbit platelet aggregation (IC₅₀ ~10 µM) and prevents arterial thrombosis in vivo .

- PSNCBAM-1 : A structurally distinct urea analog acts as a CB1 receptor antagonist for obesity treatment, highlighting urea versatility in targeting diverse pathways .

- Target Compound : While biological data is unavailable, the tert-butyl group may enhance metabolic stability over methoxy or hydroxyl groups, prolonging activity .

Enzyme Interactions

- BHA (tert-butyl hydroxyanisole): A non-urea compound with a tert-butyl group induces glutathione S-transferase and epoxide hydratase, suggesting tert-butyl-substituted molecules may influence detoxification pathways .

Physicochemical Properties

Biological Activity

1-(4-(Tert-butyl)phenyl)-3-(2-phenoxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a phenyl group substituted with a tert-butyl group and a phenoxyethyl group. This unique structure may influence its interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The phenoxy group is particularly significant, as it participates in hydrogen bonding and π–π interactions, enhancing binding affinity to target proteins. Studies suggest that the compound may act as an inhibitor in enzymatic pathways, potentially modulating physiological responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 6.6 - 11.46 | Effective against A549, HT-29, MCF-7 |

| Enzyme Inhibition | AChE/BuChE | 1.93 - 1.64 | Non-selective inhibitor |

| Anticonvulsant | 5-HT1A receptor | 3.4 - 1.1 | Exhibits agonist activity |

| Kinase Inhibition | DAPK1, CSF1R | 0.15 - 1.25 | Significant inhibitory activity in vitro |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of the compound against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that the compound exhibited IC50 values ranging from 6.6 µM to 11.46 µM, demonstrating notable cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibition profile revealed that the compound acted as a non-selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 1.93 µM and 1.64 µM respectively. This suggests potential applications in treating conditions like Alzheimer’s disease where cholinergic signaling is disrupted .

Case Study 3: Anticonvulsant Activity

In a maximal electroshock-induced seizure model, the compound demonstrated anticonvulsant properties, indicating its potential role in neurology, particularly for seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.